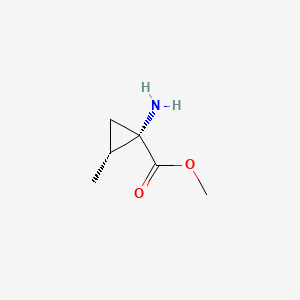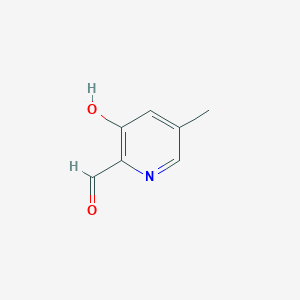
3-Hydroxy-5-methylpicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of picolinaldehyde, characterized by the presence of a hydroxyl group at the 3-position and a methyl group at the 5-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method is the hydroxylation of 5-methylpicolinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products:
Oxidation: 3-Hydroxy-5-methylpicolinic acid.
Reduction: 3-Hydroxy-5-methylpicolinyl alcohol.
Substitution: 3-Halo-5-methylpicolinaldehyde derivatives.
Applications De Recherche Scientifique
3-Hydroxy-5-methylpicolinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-5-methylpicolinaldehyde exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino acids and proteins, potentially altering their activity.
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-6-methylpicolinaldehyde
- 3-Hydroxy-4-methylpicolinaldehyde
- 3-Hydroxy-5-ethylpicolinaldehyde
Comparison: Compared to its analogs, 3-Hydroxy-5-methylpicolinaldehyde is unique due to the specific positioning of the methyl and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C7H7NO2 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3-hydroxy-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-4,10H,1H3 |
Clé InChI |
RUPZXAWJCLLSKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


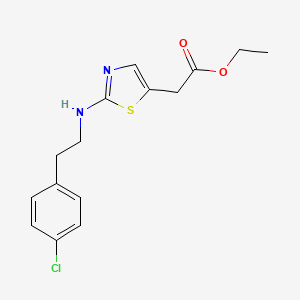


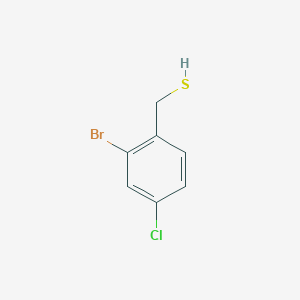
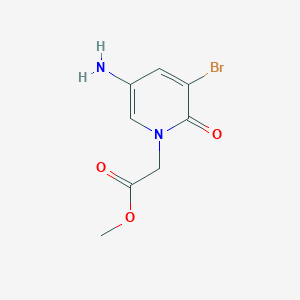
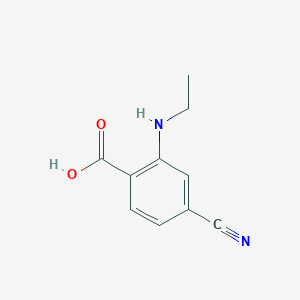
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

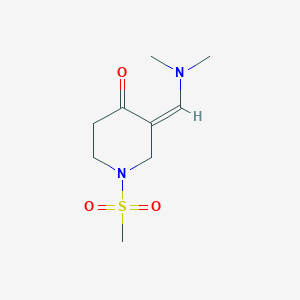

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)

![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
